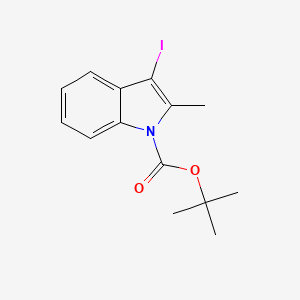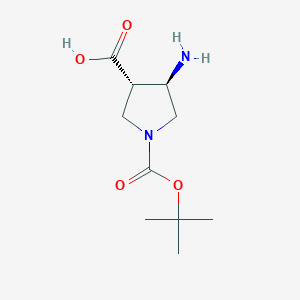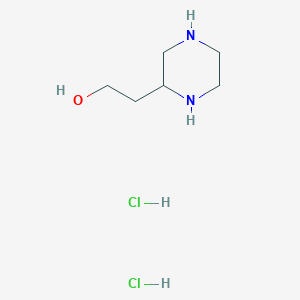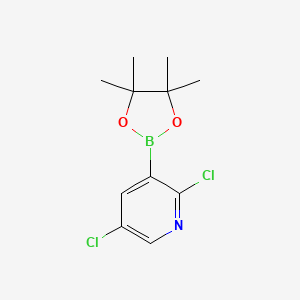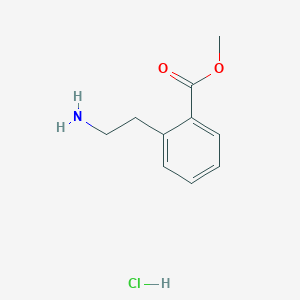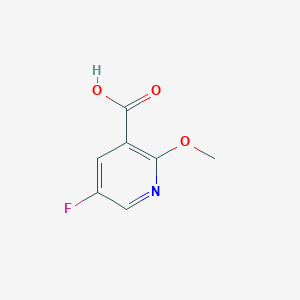
5-Fluoro-2-methoxynicotinic acid
概要
説明
科学的研究の応用
1. Mechanism of Fluorescence Quenching
Research by Geethanjali, Nagaraja, & Melavanki (2015) explores the fluorescence quenching mechanism of boronic acid derivatives including 4-fluoro-2-methoxynicotinic acid. This study uses steady-state fluorescence measurements to analyze quenching models and parameters, suggesting a static quenching mechanism in the system.
2. Electrochemical Charge Storage Materials
Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material. This material, synthesized from 5-fluoroindole, exhibited superior electrochemical properties compared to other polymers, indicating its potential as an electrode material for supercapacitors. (Wang et al., 2019)
3. Embryotoxic Effect Prediction
Verwei et al. (2006) utilized in vitro and in silico approaches to predict in vivo embryotoxic levels of various compounds, including 5-fluorouracil, which is structurally related to 5-Fluoro-2-methoxynicotinic acid. This research aims to develop alternative methods for risk assessment of embryotoxic compounds. (Verwei et al., 2006)
4. Fluorescence Quenching in Alcohols
Geethanjali, Nagaraja, Melavanki, & Kusanur (2015) studied the fluorescence quenching of 4-fluoro-2-methoxynicotinic acid in alcohols. They observed a negative deviation in Stern-Volmer plots, attributed to conformational changes due to hydrogen bonding in alcohol environments. (Geethanjali et al., 2015)
5. Detection of Copper Ion
Gao et al. (2014) developed two salicylaldehydes derivatives, including 5-fluoro-2-hydroxybenzaldehyde, for the selective detection of Cu2+ ions. These compounds exhibit potential as fluorescent probes for bioimaging and visual detection of copper ions in various applications. (Gao et al., 2014)
6. Alzheimer's Disease Research
Kepe et al. (2006) used a molecular imaging probe, including 4-fluoro-2-methoxynicotinic acid, to quantify serotonin receptors in the brains of Alzheimer's disease patients. This study contributes to the understanding of neuroreceptor alterations in Alzheimer's disease. (Kepe et al., 2006)
7. Treatment of Anticancer Drug Wastewater
Zhang et al. (2016) employed a novel electrocatalytic reactor for the treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, an analog of 5-Fluoro-2-methoxynicotinic acid. This study presents a viable method for treating pharmaceutical wastewater. (Zhang et al., 2016)
Safety and Hazards
The safety information available indicates that 5-Fluoro-2-methoxynicotinic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
5-fluoro-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDYCWMCDHQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654218 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxynicotinic acid | |
CAS RN |
884494-82-0 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
